molecular formula C20H33NO5 B3999779 4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid

4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid

Cat. No.: B3999779
M. Wt: 367.5 g/mol
InChI Key: OGWCVXIHVXMXQS-UHFFFAOYSA-N
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Description

4-(4-tert-Butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine; oxalic acid is a complex organic compound that combines a phenoxy group with a butan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine typically involves the reaction of 4-tert-butyl-2-methylphenol with an appropriate amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The oxalic acid component is introduced through a subsequent reaction, where oxalic acid is reacted with the amine compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenoxy radicals.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy radicals, while reduction can produce different amine derivatives.

Scientific Research Applications

4-(4-tert-Butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in polymer production.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The amine component can form hydrogen bonds and electrostatic interactions with biomolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tri-tert-butylphenol: A phenol derivative with similar steric hindrance and reactivity.

    4-tert-Butyl-2-methylphenol: A precursor in the synthesis of the target compound.

    Phenylboronic acids: Compounds with similar phenoxy groups used in organic synthesis.

Properties

IUPAC Name

4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO.C2H2O4/c1-14(2)19-11-7-8-12-20-17-10-9-16(13-15(17)3)18(4,5)6;3-1(4)2(5)6/h9-10,13-14,19H,7-8,11-12H2,1-6H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWCVXIHVXMXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)OCCCCNC(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 2
4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 3
4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 4
4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid
Reactant of Route 6
4-(4-tert-butyl-2-methylphenoxy)-N-propan-2-ylbutan-1-amine;oxalic acid

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